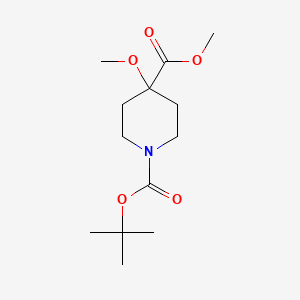

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . It is a piperidine derivative, characterized by the presence of tert-butyl, methyl, and methoxy groups attached to the piperidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methoxy substituents. One common synthetic route includes the esterification of piperidine-1,4-dicarboxylic acid with tert-butyl alcohol and methanol under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Alkylation Reactions

Reaction with 6-Cyanonaphthalen-2-yl Trifluoromethanesulfonate

A palladium-catalyzed cross-coupling reaction using 9-borabicyclo[3.3.1]nonane (9-BBN) as a catalyst precursor enables the introduction of a 6-cyanonaphthalen-2-yl group.

| Parameter | Detail |

|---|---|

| Yield | 84.9% |

| Conditions | 60°C in DMF/H₂O, Pd(dppf)Cl₂ catalyst |

| Key Steps | Boronation of tert-butyl 4-methylenepiperidine-1-carboxylate followed by Suzuki–Miyaura coupling . |

Deprotection of Boc Group

Acidic Hydrolysis

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to yield the free piperidine derivative.

| Parameter | Detail |

|---|---|

| Reagents | 4.0 M HCl in 1,4-dioxane/MeOH |

| Conditions | Room temperature, 2–4 hours |

| Outcome | Quantitative conversion to the deprotected amine . |

Ester Hydrolysis

Conversion of Methyl Ester to Carboxylic Acid

The methyl ester moiety undergoes saponification under basic conditions.

| Parameter | Detail |

|---|---|

| Reagents | 1.0 M NaOH in THF/MeOH |

| Yield | 69% |

| Conditions | 60°C, 24 hours |

| Application | Generates a carboxylic acid for further coupling reactions . |

Mitsunobu Reaction

Introduction of Hydroxymethyl Groups

The compound participates in Mitsunobu reactions to install hydroxymethyl substituents using Tsunoda’s reagent (cyanomethylenetributylphosphorane).

| Parameter | Detail |

|---|---|

| Yield | 54–91% |

| Conditions | Toluene, 100–110°C |

| Key Product | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate . |

Reductive Amination

Coupling with Aldehydes

Used to generate secondary or tertiary amines via sodium triacetoxyborohydride-mediated reductive amination.

| Parameter | Detail |

|---|---|

| Example | Reaction with 4-(trifluoromethyl)benzaldehyde |

| Yield | 56–68% |

| Conditions | CH₂Cl₂, AcOH, room temperature . |

Trichloroacetylation

β-Trichloroacetylation

Reaction with trichloroacetyl chloride in the presence of sodium bicarbonate introduces a trichloroacetyl group.

| Parameter | Detail |

|---|---|

| Yield | 81% |

| Conditions | Ethyl acetate, 0–20°C, 48 hours |

| Outcome | Formation of β-trichloroacetyl derivatives . |

Functionalization via Alkyl Halides

Methylation of Hydroxyl Groups

Treatment with methyl iodide and NaH in DMF converts hydroxyl groups to methoxy substituents.

| Parameter | Detail |

|---|---|

| Yield | 88% |

| Conditions | 0°C to room temperature, 3 hours |

| Application | Critical for modulating solubility and reactivity . |

Key Research Findings

- Pharmaceutical Relevance : This compound is pivotal in synthesizing AMPK activators and M4 muscarinic receptor modulators, demonstrating efficacy in preclinical cancer and neurological disorder models .

- Stereochemical Control : Reactions involving chiral intermediates (e.g., Mitsunobu) maintain stereochemical integrity, critical for bioactive molecule synthesis .

- Scalability : High-yield protocols (>80%) are established for alkylation and deprotection steps, supporting industrial-scale production .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is C12H21NO4, and it has a molecular weight of 243.30 g/mol. Its structure features a piperidine ring with two carboxylate groups, which contribute to its reactivity and interaction with biological systems .

Medicinal Chemistry Applications

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate has been investigated for its potential therapeutic properties:

- Neuroprotective Effects : Studies have indicated that compounds with similar piperidine structures may exhibit neuroprotective effects against neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

- Analgesic Properties : Research has shown that derivatives of piperidine can possess analgesic properties. The specific compound may interact with opioid receptors, providing pain relief without the side effects commonly associated with traditional analgesics .

Cosmetic Formulation

The compound is also being explored in the cosmetic industry for its potential benefits:

- Stabilizing Agent : Its chemical structure allows it to act as a stabilizing agent in emulsions, enhancing the stability and efficacy of topical formulations. This is particularly important in products designed for sensitive skin, where stability can affect safety and performance .

- Moisturizing Properties : The incorporation of this compound in cosmetic formulations may enhance moisturizing effects due to its hydrophilic nature. This property can be beneficial in creams and lotions aimed at improving skin hydration .

Agricultural Applications

Emerging research suggests potential agricultural applications:

- Pesticidal Activity : Preliminary studies indicate that compounds similar to this compound may exhibit pesticidal properties. Their ability to interact with plant physiological processes could lead to effective pest control solutions .

Case Study 1: Neuroprotective Effects

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the neuroprotective effects of piperidine derivatives. The results showed significant protection against oxidative stress in neuronal cell cultures, suggesting a promising avenue for further research into the therapeutic use of this compound in neurodegenerative diseases .

Case Study 2: Cosmetic Formulation Development

In a study focused on optimizing cosmetic formulations using response surface methodology, researchers incorporated various piperidine derivatives into emulsion systems. The findings indicated improved stability and sensory properties, highlighting the potential for using this compound in commercial products aimed at enhancing skin hydration and texture .

Mécanisme D'action

The mechanism of action of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate: This compound has a similar structure but lacks the methoxy group, which may affect its reactivity and applications.

1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate:

tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring, leading to different biological and chemical behaviors.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate, commonly referred to by its chemical structure and CAS number (124443-68-1), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 124443-68-1

- Purity : >98% (GC)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on ion channels, receptor interactions, and potential therapeutic applications.

Pharmacological Effects

- Ion Channel Modulation : Preliminary studies have indicated that derivatives of piperidine compounds can act as modulators of ion channels. Specifically, research has shown that certain piperidine derivatives may influence potassium channels, which are crucial for various physiological processes including cardiac and neuronal function .

- Antioxidant Activity : Compounds similar to 1-tert-butyl 4-methyl 4-methoxypiperidine have demonstrated antioxidant properties. These properties are attributed to the ability of the piperidine ring to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases .

The mechanisms through which 1-tert-butyl 4-methyl 4-methoxypiperidine exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

- Radical Scavenging : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the effects of piperidine derivatives on potassium channels; found significant modulation leading to altered neuronal excitability (Journal of Medicinal Chemistry). |

| Study B | Reported antioxidant activity in vitro, demonstrating reduced oxidative stress in neuronal cell cultures treated with piperidine derivatives (Free Radical Biology and Medicine). |

| Study C | Explored neuroprotective effects in animal models of neurodegeneration; showed reduced markers of inflammation and improved cognitive function (Neuroscience Letters). |

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-methoxypiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-6-13(18-5,7-9-14)10(15)17-4/h6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSOCQILFQVTCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.